

Preclinical Toxicology of Inhaled Opelconazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opelconazole (PC945) is a novel, inhaled triazole antifungal agent engineered for potent, targeted activity in the lungs with minimal systemic exposure. This design philosophy aims to enhance efficacy against pulmonary fungal infections, such as those caused by Aspergillus fumigatus, while mitigating the risk of systemic side effects and drug-drug interactions commonly associated with oral or intravenous antifungal therapies. Preclinical toxicology studies have been foundational in establishing the safety profile of inhaled Opelconazole, demonstrating that it is well-tolerated in key animal models. This technical guide provides a comprehensive overview of the available preclinical toxicology data for inhaled Opelconazole, including summaries of repeat-dose toxicity, safety pharmacology, and in vitro toxicology studies. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical safety assessment of this promising inhaled antifungal candidate.

Repeat-Dose Inhalation Toxicology

Repeat-dose inhalation toxicity studies are critical for evaluating the potential adverse effects of a new inhaled therapeutic following prolonged administration. For **Opelconazole**, these studies were conducted in both rodent (rat) and non-rodent (dog) species to assess local (respiratory tract) and systemic toxicity.



14-Day and 13-Week Inhalation Studies

Opelconazole was evaluated in 14-day and 13-week repeat-dose inhalation toxicity studies in both rats and dogs. Across these studies, **Opelconazole** was reported to be well-tolerated with no evidence of systemic toxicity[1].

A key finding in the 13-week studies was a dose-related accumulation of **Opelconazole** in alveolar macrophages, which was associated with an inflammatory cell infiltrate[1]. This observation is considered consistent with an overloaded clearance mechanism for a poorly soluble inhaled compound and is a finding commonly seen with inhaled medicines[1].

Experimental Protocol: 13-Week Inhalation Toxicity Study (General Methodology)

While the specific, detailed protocol for the **Opelconazole** studies is not publicly available, a typical 13-week inhalation toxicity study for a new chemical entity would adhere to the following general methodology, based on international regulatory guidelines:

- Species: Rat and Dog (one rodent, one non-rodent).
- Administration: Nose-only or whole-body inhalation for a specified duration each day (e.g., 2-6 hours).
- Dose Groups: Typically three dose levels (low, medium, and high) and a control group (vehicle and/or air).
- Parameters Monitored:
 - Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, appearance, and physiological functions.
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmology: Examinations performed prior to the study and at termination.
 - Clinical Pathology: Hematology and clinical chemistry parameters evaluated at specified intervals and at termination.
 - Urinalysis: Conducted at specified intervals and at termination.



- Organ Weights: Key organs weighed at necropsy.
- Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, with target organs examined in lower dose groups. Special attention is given to the entire respiratory tract.

Toxicokinetic Data from 14-Day Inhalation Studies

Toxicokinetic parameters were assessed following daily 2-hour inhalation for 14 days. The data indicate low systemic exposure in both rats and dogs.

Species	Parameter	Day 1	Day 14
Rat	Cmax	4 hours post-dose	Higher than Day 1
Systemic Exposure	Slow and sustained absorption	Increased with repeat dosing	
Dog	Cmax	Immediately post- dose	Higher than Day 1
Systemic Exposure	Slow absorption, sustained plasma levels	Increased with repeat dosing	

Data sourced from a study on the safety and nonclinical pharmacokinetics of PC945.

Caption: Generalized workflow for a 13-week inhalation toxicity study.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for a new drug candidate to cause adverse effects on vital physiological functions. For **Opelconazole**, these studies assessed its effects on the central nervous, cardiovascular, and respiratory systems.

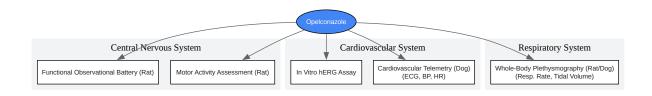
The available information indicates that **Opelconazole** had no significant effects on the general behavior, physiological state, body temperature, or spontaneous locomotor activity in rats. Furthermore, it was reported to have no effects on the cardiovascular or respiratory systems in



dogs and no inhibitory effect on the human ether-a-go-go related gene (hERG) current, which is a key indicator for proarrhythmic potential[1].

Experimental Protocols (General)

- Central Nervous System (CNS): A functional observational battery (FOB) and motor activity assessment in rats are standard. These studies evaluate behavioral and neurological changes, as well as effects on motor coordination.
- Cardiovascular System: Telemetered dogs are typically used to continuously monitor electrocardiogram (ECG) parameters, heart rate, and blood pressure before and after drug administration. An in vitro hERG assay is also a standard component to assess the risk of QT interval prolongation.
- Respiratory System: Respiratory rate and tidal volume are monitored in conscious, unrestrained animals (often rats or dogs) using whole-body plethysmography.



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Caption: Core components of a standard safety pharmacology assessment.

Genetic Toxicology

While specific data from genotoxicity studies for **Opelconazole** are not publicly available, a standard battery of tests is typically required by regulatory agencies to assess the potential of a new drug to cause genetic damage. This battery is designed to detect gene mutations and chromosomal damage.

Standard Genotoxicity Testing Battery (General Protocols)



- Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of
 Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them
 unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates the ability
 of the test substance to cause reverse mutations, allowing the bacteria to grow on an amino
 acid-deficient medium. The test is conducted with and without a metabolic activation system
 (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
- In Vitro Mammalian Cell Micronucleus Test: This assay is used to detect chromosomal damage. Mammalian cells are exposed to the test substance, and the formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed. An increase in the frequency of micronucleated cells indicates that the substance may be clastogenic (causing chromosomal breakage) or aneugenic (causing chromosome loss).
- In Vivo Micronucleus Test: This study is typically conducted in rodents. The animals are
 administered the test substance, and bone marrow cells are collected and analyzed for the
 presence of micronuclei in polychromatic erythrocytes. This test provides information on the
 potential for genotoxicity in a whole animal system.

In Vitro Toxicology

In vitro studies are crucial for understanding the potential for drug-drug interactions. For **Opelconazole**, its inhibitory effects on cytochrome P450 (CYP) enzymes were evaluated.

The only inhibitory interaction observed for **Opelconazole** was with CYP3A4/5 substrates.

CYP Substrate	IC50 (μM)
Testosterone	1.33
Midazolam	0.085

Data sourced from a study on the safety and nonclinical pharmacokinetics of PC945.

Experimental Protocol: In Vitro CYP Inhibition Assay (General Methodology)

Test System: Pooled human liver microsomes, which contain a mixture of CYP enzymes.



- Procedure: The test substance (Opelconazole) is incubated at various concentrations with the microsomes and a specific probe substrate for each CYP isozyme.
- Analysis: The rate of metabolism of the probe substrate is measured, typically using LC-MS/MS. A decrease in the rate of substrate metabolism indicates inhibition of the corresponding CYP enzyme.
- Endpoint: The IC50 value, which is the concentration of the test substance that causes 50% inhibition of the enzyme activity, is calculated.

Carcinogenicity

Information regarding long-term carcinogenicity studies for inhaled **Opelconazole** is not currently available in the public domain.

Standard Carcinogenicity Bioassay (General Protocol)

Carcinogenicity studies are typically long-term studies (up to 2 years) conducted in two rodent species (usually rats and mice). The animals are administered the test substance daily over their lifetime, and the incidence of tumors is compared between the treated and control groups.

Conclusion

The available preclinical toxicology data for inhaled **Opelconazole** support a favorable safety profile, characterized by good local and systemic tolerability in repeat-dose inhalation studies in rats and dogs. The primary local finding of alveolar macrophage accumulation is a recognized phenomenon for poorly soluble inhaled compounds. Safety pharmacology studies revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems. In vitro data indicate a potential for interaction with CYP3A4/5, which is a common characteristic of azole antifungals. While detailed public data on genotoxicity and carcinogenicity are not available, the overall preclinical safety package was sufficient to support the progression of **Opelconazole** into clinical development. This technical guide provides a consolidated overview of the publicly accessible preclinical toxicology information, forming a basis for understanding the safety profile of this novel inhaled antifungal agent.



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